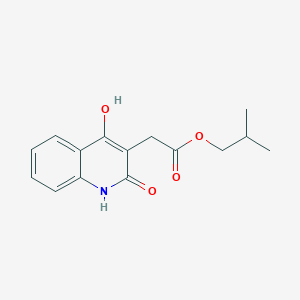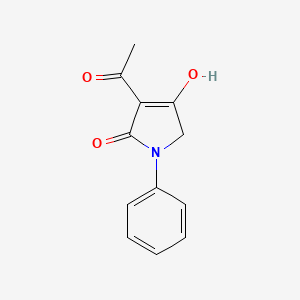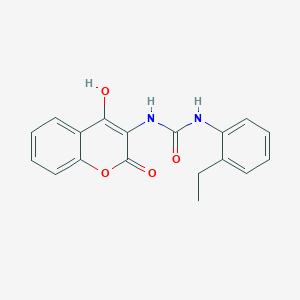
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea, also known as CHU, is a synthetic compound that has shown promising results in scientific research. CHU belongs to the class of compounds known as ureas, which have been extensively studied for their various biological activities. CHU has been found to exhibit significant pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood. However, it is believed that N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea exerts its pharmacological effects by modulating various signaling pathways. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant responses. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is its potent pharmacological properties. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for drug development. Additionally, the synthesis of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is relatively simple and yields a high purity compound. However, there are also some limitations associated with the use of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in lab experiments. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to exhibit low solubility in aqueous solutions, which may limit its bioavailability. Additionally, the exact mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea is not fully understood, which may make it difficult to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea. One of the main areas of research is the optimization of its pharmacological properties. This may involve the modification of the chemical structure of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea to improve its solubility and bioavailability. Additionally, the mechanism of action of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea needs to be further elucidated to optimize its pharmacological properties. Another area of research is the development of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea-based drug delivery systems. This may involve the encapsulation of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea in nanoparticles or liposomes to improve its pharmacokinetic properties. Overall, the research on N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has shown promising results and may lead to the development of new drugs for the treatment of various inflammatory and cancerous diseases.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea involves the reaction of 4-hydroxycoumarin with cyclohexyl isocyanate in the presence of a catalyst. The reaction yields N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor properties. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has been found to scavenge free radicals and protect cells from oxidative stress. N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea has also been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(4-hydroxy-2-oxochromen-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-11-8-4-5-9-12(11)22-15(20)13(14)18-16(21)17-10-6-2-1-3-7-10/h4-5,8-10,19H,1-3,6-7H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVBGHMYTKZDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(4-hydroxy-2-oxo-2H-chromen-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)






![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)


